molecular formula C23H17N5O2 B2967738 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole CAS No. 957364-54-4

1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole

Cat. No.: B2967738
CAS No.: 957364-54-4
M. Wt: 395.422
InChI Key: JLDPLLXBILOCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole is a hybrid heterocyclic molecule combining pyrazole and benzotriazole moieties. The pyrazole ring is substituted with a 3-methoxyphenyl group at position 3 and a phenyl group at position 1, while the benzotriazole unit is linked via a carbonyl group at position 4 of the pyrazole.

For instance, 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde () shares a similar pyrazole backbone with methoxyphenyl and phenyl substituents, synthesized via Vilsmeier-Haack formylation . The benzotriazole moiety, as seen in and , is typically introduced via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

benzotriazol-1-yl-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2/c1-30-18-11-7-8-16(14-18)22-19(15-27(25-22)17-9-3-2-4-10-17)23(29)28-21-13-6-5-12-20(21)24-26-28/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDPLLXBILOCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C(=O)N3C4=CC=CC=C4N=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The resulting pyrazole intermediate is then subjected to further reactions to introduce the methoxyphenyl and benzotriazole groups. The final step often involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and purification methods is crucial to achieving high purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Key Substituents/Modifications Biological Activity Synthesis Method Reference
Target Compound : 1-[3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole Pyrazole + Benzotriazole 3-Methoxyphenyl, phenyl, benzotriazole carbonyl Hypothesized: Anti-inflammatory, enzyme inhibition Likely via coupling of pyrazole acid chloride with benzotriazole
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde () Pyrazole 4-Methoxyphenyl, phenyl, aldehyde Antiviral, antioxidant Vilsmeier-Haack reaction
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives () Pyrazole Benzoyl, phenyl, aldehyde Antioxidant, anti-inflammatory (IC50: 12–18 µM) Condensation of acid hydrazides with acetophenones
1-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1H-1,2,3-benzotriazole () Benzotriazole + Imidazole Nitroimidazole, propyl linker Antimicrobial, antiparasitic Nucleophilic substitution in DMF with K2CO3
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives () Pyrazole 3-Chlorophenyl, 4-methoxyphenyl Anti-inflammatory (PG inhibition at 2.5–5 mg/kg) Condensation with semicarbazides
Triazole-Pyrazole Hybrids () Pyrazole + Triazole Triazole, cyano or methoxyphenyl substituents Anticancer, antimicrobial (varies by substituent) Copper-catalyzed azide-alkyne cycloaddition

Key Findings:

Structural Influence on Bioactivity :

  • The pyrazole core, when substituted with electron-donating groups (e.g., methoxy), enhances antioxidant and anti-inflammatory activity. For example, 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde showed significant antiviral activity, attributed to the methoxy group’s electron-donating effects .
  • Benzotriazole derivatives, such as those in and , exhibit antimicrobial properties due to nitroimidazole substituents, which disrupt microbial DNA synthesis .

Synthetic Flexibility :

  • Pyrazole-aldehyde derivatives (e.g., ) are synthesized via Vilsmeier-Haack or condensation reactions, offering scalability and moderate yields (70–80%) .
  • Benzotriazole coupling (e.g., ) requires anhydrous conditions and phase-transfer catalysts (e.g., KI) for efficient nucleophilic substitution .

Biological Performance: Anti-inflammatory activity: Pyrazole derivatives with methoxyphenyl groups (e.g., ) showed prostaglandin inhibition comparable to celecoxib, though ulcerogenicity varied with substituents . Antimicrobial activity: Benzotriazole-nitroimidazole hybrids () demonstrated broad-spectrum activity against protozoal infections, with IC50 values in the nanomolar range .

Contradictions and Gaps :

  • While methoxy groups generally enhance antioxidant activity (), their positional isomerism (3- vs. 4-methoxy) may affect bioavailability and target specificity, necessitating further study .
  • Benzotriazole’s role in enzyme inhibition (e.g., CYP450) is underexplored in the provided literature, suggesting a research gap for the target compound.

Biological Activity

The compound 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound consists of a pyrazole moiety linked to a benzotriazole structure, which enhances its biological profile. The synthesis of this compound typically involves multi-step reactions that integrate both the pyrazole and benzotriazole functionalities. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing phenylhydrazine and appropriate carbonyl compounds.
  • Benzotriazole Formation : Achieved through cyclization reactions involving substituted aromatic amines and 1,2-dicarbonyl compounds.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that benzotriazoles exhibit significant antimicrobial properties. For instance, various derivatives have shown activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in the structure appears to enhance this activity, making compounds with similar frameworks potential candidates for developing new antimicrobial agents .

Anticancer Properties

The pyrazole derivatives, including the target compound, have demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, one study highlighted improved cytotoxicity in hypopharyngeal tumor cells compared to conventional chemotherapeutics like bleomycin .

Antiparasitic Activity

There is evidence suggesting that benzotriazole derivatives possess antiparasitic properties. A specific derivative was found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, demonstrating dose-dependent activity against both epimastigote and trypomastigote forms .

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of various benzotriazole derivatives against a panel of bacteria. Compounds with the benzotriazole scaffold showed Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 25 μg/ml against Candida albicans and Aspergillus niger, indicating strong antifungal properties .
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines revealed that the compound induced significant apoptosis at concentrations as low as 25 μg/ml. Mechanistic studies suggested that it operates through mitochondrial pathways, leading to cytochrome c release and activation of caspases .
  • Antiparasitic Activity :
    • A specific study on N-benzenesulfonylbenzotriazole showed over 50% growth inhibition at 25 μg/ml against T. cruzi, highlighting the potential for developing new treatments for parasitic infections .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole?

Answer:
The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : Cyclocondensation of substituted hydrazines with β-keto esters or aldehydes. For example, phenylhydrazine reacts with ethyl acetoacetate to form pyrazole intermediates, as demonstrated in analogous compounds .

Carbonyl Linkage : Acylation of the pyrazole moiety using benzotriazole-1-carbonyl chloride under reflux conditions in anhydrous solvents (e.g., THF, DCM) with a base (e.g., triethylamine) .

Functionalization : Introduction of the 3-methoxyphenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions, optimized with copper(I) catalysts .
Key Considerations : Purification via column chromatography (silica gel, hexane/EtOAc) and characterization by 1H^1H/13C^{13}C-NMR and IR to confirm carbonyl (1700–1750 cm1^{-1}) and triazole/pyrazole ring formation .

Advanced: How can computational chemistry resolve discrepancies in reported biological activities of this compound?

Answer:
Contradictions in bioactivity data (e.g., antiviral vs. anticancer) may arise from:

  • Conformational Flexibility : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s lowest-energy conformation and identify key interactions (e.g., hydrogen bonding with viral proteases) .
  • Solvent Effects : Molecular Dynamics (MD) simulations in explicit solvents (water, DMSO) assess solvation effects on binding affinities .
  • Target Validation : Docking studies against crystallized protein structures (e.g., HIV reverse transcriptase or tubulin) using AutoDock Vina to prioritize high-probability targets .
    Example : Conflicting IC50_{50} values in enzyme assays may stem from variations in assay pH or co-solvents—MD simulations can predict stability under these conditions .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • 1H^1H-NMR: Identify pyrazole protons (δ 7.5–8.5 ppm), methoxy singlet (δ ~3.8 ppm), and benzotriazole protons (δ 7.0–8.0 ppm) .
    • 13C^{13}C-NMR: Carbonyl carbon at δ ~165 ppm, aromatic carbons (δ 110–150 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretch (C=O, ~1720 cm1^{-1}) and triazole/pyrazole ring vibrations (C=N, ~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced: How does the 3-methoxyphenyl substituent influence electronic properties and reactivity?

Answer:

  • Electron-Donating Effect : The methoxy group increases electron density on the pyrazole ring, enhancing nucleophilic acyl substitution reactivity at the carbonyl position. This is quantified via Hammett constants (σmeta_{meta} = 0.12) .
  • Steric Effects : Ortho-substitution on the phenyl ring may hinder π-π stacking in protein binding pockets, reducing affinity for planar targets (e.g., DNA intercalation) .
  • Comparative Studies : Replace methoxy with electron-withdrawing groups (e.g., nitro) to assess changes in reaction kinetics (e.g., SNAr vs. electrophilic substitution) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size data unavailable; assume <10 µm) .
  • Storage : Keep in amber vials under inert gas (N2_2) at –20°C to prevent decomposition via hydrolysis or oxidation .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA code D001) .

Advanced: What strategies optimize regioselectivity in synthesizing the pyrazole-benzotriazole hybrid?

Answer:

  • Catalytic Control : Use Pd(OAc)2_2/XPhos for Suzuki couplings to favor para-substitution on the phenyl ring .
  • Thermodynamic vs. Kinetic Control :
    • High-temperature reactions (80–100°C) favor thermodynamically stable products (e.g., 1,3,4-substitution on pyrazole) .
    • Low-temperature (0–5°C) conditions with bulky bases (e.g., LDA) may kinetically trap less stable isomers .
  • Protecting Groups : Temporarily protect the benzotriazole NH with Boc to prevent undesired side reactions during acylation .

Basic: How is the purity of this compound validated in research settings?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min; purity >95% confirmed by UV detection (λ = 254 nm) .
  • Melting Point : Compare experimental values (if available) with literature to detect impurities (sharp MP = high purity) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced: What in silico tools predict metabolic stability of this compound?

Answer:

  • CYP450 Metabolism : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., methoxy O-demethylation by CYP3A4) .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (%F >30%), blood-brain barrier penetration (BBB+), and hepatotoxicity (e.g., mitochondrial toxicity alerts) .
  • Metabolite Identification : Mass Frontier software interprets MS/MS fragmentation to predict Phase I/II metabolites .

Basic: What solvents are compatible with this compound for reaction workup?

Answer:

  • Polar Aprotic : DMF, DMSO (for coupling reactions; ensure anhydrous conditions) .
  • Chlorinated : DCM, chloroform (for extraction; avoid with strong bases) .
  • Aromatic : Toluene (for refluxing reactions; monitor for decomposition at >100°C) .
    Incompatible Solvents : Methanol/water mixtures may hydrolyze the carbonyl group over time .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?

Answer:

  • Core Modifications : Replace benzotriazole with indazole or triazolo-pyridine to assess impact on kinase inhibition .
  • Substituent Scanning : Synthesize analogs with halogens (F, Cl) at the 3-methoxyphenyl position to enhance lipophilicity (logP) and blood-brain barrier penetration .
  • Biological Assays : Test against panels (e.g., NCI-60 cancer cell lines) with IC50_{50} determination via MTT assays; cross-validate with enzymatic targets (e.g., topoisomerase II) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.